![molecular formula C9H13N3O2 B1526097 3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea CAS No. 1251026-72-8](/img/structure/B1526097.png)
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea
Overview
Description
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea, a compound belonging to the urea derivative family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group and a hydroxyethyl substituent on a phenyl ring, which are critical for its biological interactions.
Anticancer Activity
Research has demonstrated that urea derivatives exhibit significant anticancer properties. For instance, studies have shown that urea-based compounds can inhibit cell proliferation across various cancer cell lines. The mechanism often involves interference with cell cycle progression and apoptosis induction.
In Vitro Studies
In a study evaluating the antiproliferative effects of various urea derivatives, including those similar to this compound, it was found that compounds exhibited IC50 values ranging from 31 to 390 μM against different cancer cell lines such as MCF7 and HT29 . These findings suggest that modifications in the urea structure can lead to enhanced biological activity.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Protein-Tyrosine Phosphatases (PTPs) : Similar urea derivatives have been identified as potent inhibitors of PTPs, which are crucial for regulating cell signaling pathways involved in cancer progression .
- Cell Cycle Arrest : Urea compounds have been shown to induce G2/M phase arrest in cancer cells, suggesting that they may interfere with mitotic processes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and positioning of functional groups significantly influence the biological activity of urea derivatives. For example, the hydroxyethyl group enhances solubility and may improve the interaction with biological targets .
Compound Structure | IC50 (μM) | Target |
---|---|---|
This compound | 31 - 390 | Various cancer cell lines |
Suramin Analogues | <5 | Cdc25A PTP Inhibitors |
Urea Derivative 3 | <100 | Antitrypanosomal activity |
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of a series of urea derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit the growth of several cancer cell lines, with specific derivatives showing IC50 values as low as 31 μM against MCF7 cells .
Mechanistic Insights
Another investigation focused on the interaction of urea derivatives with cellular signaling pathways. It was found that certain compounds could modulate the expression levels of key proteins involved in apoptosis, further supporting their potential as therapeutic agents in oncology .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Activity
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea has been investigated for its anticancer properties. Research indicates that urea derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of urea have shown promising activity against melanoma, renal cancer, and breast cancer cell lines, demonstrating their potential as anticancer agents . The structural modifications in urea compounds often enhance their biological activity by improving solubility and permeability.
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. Urea derivatives can disrupt cellular signaling pathways, leading to increased apoptosis in cancer cells. For example, certain urea compounds have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in tumor progression and angiogenesis .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves the reaction of an amine with isocyanates or carbonyl compounds under controlled conditions. Recent advancements have introduced greener synthesis methods that utilize less toxic reagents, enhancing the safety and environmental sustainability of the production processes .
Chemical Characteristics
This compound features a hydroxyl group that enhances its solubility in biological systems, making it suitable for pharmacological applications. The presence of the amino group may also facilitate interactions with biological targets, potentially increasing its efficacy as a therapeutic agent.
Antimicrobial Properties
In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Studies have shown that urea derivatives can possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Case Study: Antitumor Efficacy
A notable case study involved the evaluation of a series of urea derivatives, including this compound, against a panel of cancer cell lines. The results indicated that these compounds displayed varying degrees of growth inhibition, with some derivatives achieving IC50 values in low micromolar ranges . This highlights the potential for further optimization and development into clinically relevant therapies.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-amino-3-[4-(2-hydroxyethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-12-9(14)11-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6,10H2,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDVZFSYMNUEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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